1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol
Overview
Description
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol is a chemical compound characterized by the presence of a cyclopropyl group and an imidazole ring attached to an ethan-1-ol backbone
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, which play crucial roles in numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . These changes can result in a wide range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, often through their interactions with enzymes, receptors, and other proteins . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability . Imidazole derivatives are generally highly soluble in water, which can enhance their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in the targets’ functions .
Action Environment
For example, the amphoteric nature of imidazole (it shows both acidic and basic properties) suggests that its activity could be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known for its ability to coordinate with metal ions, which is essential for enzyme catalysis. This compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can lead to enzyme inhibition or activation, changes in receptor activity, and alterations in gene expression. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can influence metabolic flux by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites. For example, it can inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Cyclopropyl-imidazole ketones or aldehydes.
Reduction: Cyclopropyl-imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive imidazole derivatives.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-2-yl)ethan-1-ol: Lacks the cyclopropyl group, which may result in different biological activities and chemical properties.
Cyclopropyl-imidazole: Similar structure but without the ethan-1-ol moiety, affecting its solubility and reactivity.
Imidazole derivatives: Various compounds with different substituents on the imidazole ring, each with unique properties and applications.
Uniqueness
1-cyclopropyl-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other imidazole derivatives.
Properties
IUPAC Name |
1-cyclopropyl-1-(1H-imidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11,6-2-3-6)7-9-4-5-10-7/h4-6,11H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIJIRIBKXYOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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